
4-butoxy-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the tetrahydroquinoline family, which is known for its diverse biological activities such as anticancer, antimalarial, antiviral, anti-inflammatory, and antitumor properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of the malaria parasite by disrupting the heme detoxification pathway.
Biochemical and Physiological Effects:
Studies have shown that 4-butoxy-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of the malaria parasite, and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-butoxy-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide in lab experiments is its potent biological activity. This compound has been shown to have significant anticancer and antimalarial properties, making it an excellent candidate for drug development. However, one of the limitations of using this compound is its complex synthesis method, which can make it challenging to produce in large quantities.
Future Directions
There are several future directions for research on 4-butoxy-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. One area of research is in the development of new anticancer drugs. Studies have shown that this compound has potent anticancer properties, and further research could lead to the development of new drugs for the treatment of cancer.
Another area of research is in the development of new antimalarial drugs. Studies have shown that this compound has significant antimalarial activity, and further research could lead to the development of new drugs for the treatment of malaria.
Finally, research could be conducted to optimize the synthesis method of 4-butoxy-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide to make it more efficient and cost-effective. This could make it easier to produce in large quantities and facilitate further research on this compound.
Synthesis Methods
The synthesis of 4-butoxy-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a multi-step process that involves the condensation of various reagents. The first step involves the synthesis of 2-(butoxy)benzoic acid, which is then converted into 2-(butoxy)benzoyl chloride. In the second step, 1,2,3,4-tetrahydroquinoline is reacted with thiophene-2-carboxylic acid to form 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline. Finally, the 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinoline is reacted with 2-(butoxy)benzoyl chloride to yield the final product, 4-butoxy-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide.
Scientific Research Applications
4-butoxy-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anticancer properties and can induce apoptosis in cancer cells.
Another area of research is in the development of new antimalarial drugs. Studies have shown that 4-butoxy-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has significant antimalarial activity and can inhibit the growth of the malaria parasite.
properties
IUPAC Name |
4-butoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c1-2-3-15-30-21-11-8-18(9-12-21)24(28)26-20-10-13-22-19(17-20)6-4-14-27(22)25(29)23-7-5-16-31-23/h5,7-13,16-17H,2-4,6,14-15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOBSCCHDAJAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid](/img/structure/B2713109.png)

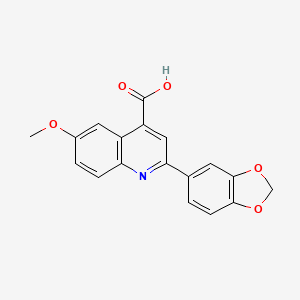
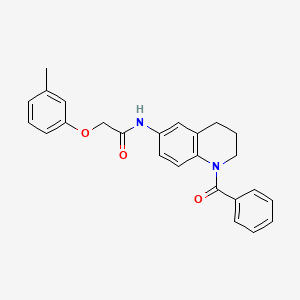
![[4-[(3,4-Difluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2713115.png)

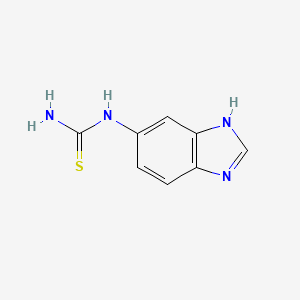
![N-[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2713121.png)
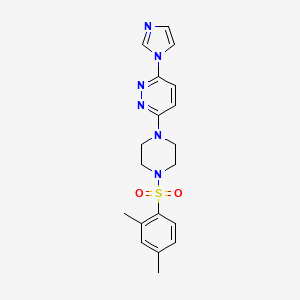
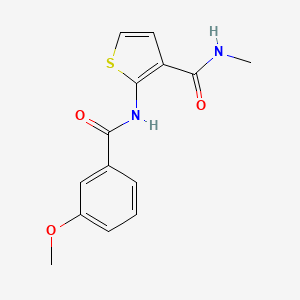
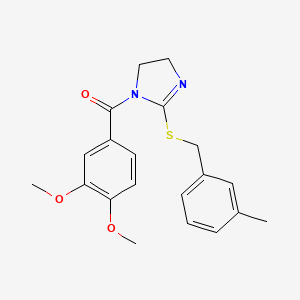
![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2713126.png)

![8-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2713128.png)